molecular formula C10H13NO4 B13558258 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid

2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid

Cat. No.: B13558258
M. Wt: 211.21 g/mol
InChI Key: YMOXGPJHSKTSCA-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid is a non-proteinogenic amino acid derivative characterized by a propanoic acid backbone substituted with amino, hydroxyl, and 2-methoxyphenyl groups. Its structure imparts unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and neuropharmacology.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-15-7-5-3-2-4-6(7)9(12)8(11)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)

InChI Key

YMOXGPJHSKTSCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C(C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxybenzaldehyde.

    Aldol Condensation: The 2-methoxybenzaldehyde undergoes aldol condensation with glycine to form an intermediate.

    Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the amino group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways: It may modulate metabolic pathways, particularly those involving amino acids and neurotransmitters.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid (CAS: 50897-30-8)
  • Structure : Differs in the methoxy group position (para vs. ortho).
  • Properties : Molecular weight 211.21 g/mol; classified as an irritant (Xi hazard) .
3-Amino-3-(2-methoxyphenyl)propanoic acid (CAS: 103095-63-2)
  • Structure : Lacks the hydroxyl group at the β-carbon.
  • Properties : Molecular weight 195.22 g/mol; higher boiling point (360.5°C) due to reduced polarity .
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (CAS: 66-02-4)
  • Structure : Contains diiodo and hydroxyl groups on the phenyl ring.
  • Properties : Molecular weight 433.01 g/mol; used in laboratory chemical synthesis .
  • Safety : Classified with irritant hazards (skin/eye irritation) .

Functional Group Variations

BMAA (2-Amino-3-(methylamino)propanoic acid)
  • Structure: Methylamino group instead of hydroxyl and methoxy.
  • Neurotoxicity: Linked to neurodegenerative diseases; exhibits excitatory amino acid activity .
  • Pharmacokinetics : Low blood-brain barrier permeability (2–5 × 10⁻⁵ mL/s/g); requires high doses (>100 mg/kg) for neurotoxic effects .
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (CAS: 403-90-7)
  • Structure : Fluorine and hydroxyl substituents.
2-Amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid
  • Structure : Nitro group instead of methoxy.
  • Applications : Investigated for radical scavenging or enzyme inhibition due to nitro group reactivity .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Key Substituents Blood-Brain Barrier Permeability Toxicity Profile
Target Compound (2-methoxy isomer) ~211 (estimated) 2-methoxy, β-hydroxy Likely moderate (analogues) Predicted irritant (Xi)
4-Methoxy isomer 211.21 4-methoxy, β-hydroxy Not reported Xi hazard
BMAA 118.15 Methylamino Low (2–5 × 10⁻⁵ mL/s/g) Neurotoxic at >100 mg/kg
3-Amino-3-(2-methoxyphenyl) 195.22 2-methoxy, no hydroxyl Not applicable No acute toxicity reported
Diiodo derivative 433.01 4-hydroxy-3,5-diiodo Not reported Skin/eye irritant

Biological Activity

2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid, also known as a chiral amino acid derivative, has garnered attention in scientific research due to its diverse biological activities. This compound is characterized by the presence of an amino group, hydroxyl group, and methoxy group attached to a phenyl ring, which contribute to its unique properties and potential applications in various fields including pharmaceuticals and biochemistry.

  • Molecular Formula: C10H13NO4
  • Molecular Weight: Approximately 213.22 g/mol
  • Structure: The compound's structure allows it to interact with various biological targets, influencing enzyme activity and metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular processes. It may act as an inhibitor or activator of specific enzymes, thereby affecting biochemical pathways essential for various physiological functions.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, making it a candidate for developing drugs targeting neurological disorders. Its ability to mitigate oxidative stress and inflammation in neuronal cells has been documented in several studies.

2. Antimicrobial Activity

The compound has shown potential antimicrobial effects against various pathogens. Its unique functional groups may contribute to its ability to disrupt microbial cell membranes or inhibit key metabolic processes in bacteria.

3. Anti-inflammatory Properties

Studies have suggested that this compound can reduce inflammation markers in vitro. This activity is significant for conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .

4. Modulation of Metabolic Pathways

The compound influences metabolic pathways related to glucose and lipid metabolism. It has been shown to enhance insulin sensitivity and may play a role in managing metabolic disorders such as diabetes .

Case Studies

StudyObjectiveFindings
Botto et al., 2021Investigate the effects on glucose metabolismFound significant improvements in glucose uptake in muscle cells treated with the compound
Krga et al., 2016Assess anti-inflammatory effectsDemonstrated a reduction in pro-inflammatory cytokines in cell cultures
Lonati et al., 2022Evaluate neuroprotective effectsReported decreased neuronal cell death in models of oxidative stress

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Bioavailability: The compound exhibits moderate bioavailability in human subjects, which is crucial for its therapeutic applications .
  • Metabolic Impact: It has been linked to improved lipid profiles and reduced oxidative stress markers, suggesting potential benefits for cardiovascular health .
  • Synergistic Effects: When combined with other compounds, it may enhance therapeutic efficacy, particularly in cancer treatment protocols .

Q & A

Q. What are the key challenges in synthesizing 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid, and what methodological approaches address them?

The synthesis of this compound involves multi-step reactions, including protection/deprotection of functional groups and regioselective substitutions. Critical parameters such as solvent choice (e.g., polar aprotic solvents for nucleophilic reactions), temperature control (often 0–80°C), and pH adjustments (to stabilize intermediates) are essential for optimizing yield and purity . Proprietary protocols for reaction conditions (e.g., catalyst loading, microwave-assisted synthesis) may limit reproducibility, necessitating iterative optimization using design-of-experiments (DoE) frameworks .

Q. How can researchers structurally characterize this compound?

Structural confirmation requires a combination of techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify the methoxyphenyl group (δ ~3.8 ppm for methoxy protons) and α-amino acid backbone (δ ~3.2–4.0 ppm for chiral centers) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., C10_{10}H13_{13}NO4_4) and detects fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry at the 3-hydroxy position, critical for biological activity .

Q. What are the primary research applications of this compound in biochemistry?

The compound serves as:

  • A tyrosine analog in enzyme inhibition studies, particularly for hydroxylase and decarboxylase enzymes, due to its structural mimicry .
  • A probe for protein-ligand interactions , leveraging its hydroxyl and methoxy substituents to study binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What safety protocols are recommended for handling this compound?

  • Store at –20°C in inert atmospheres to prevent oxidation of the hydroxy group .
  • Use fume hoods and personal protective equipment (PPE) during synthesis, as iodinated analogs (e.g., HY-W052493) may release hazardous vapors under acidic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Temperature gradients : Lower temperatures (0–25°C) reduce racemization of the α-amino acid center .
  • Catalyst screening : Chiral catalysts (e.g., BINAP-metal complexes) improve enantiomeric excess (ee) in asymmetric syntheses .
  • In-line analytics : Use HPLC-MS to monitor intermediates in real-time, enabling rapid adjustments to solvent ratios or stoichiometry .

Q. How should researchers resolve contradictions in reported bioactivity data?

Discrepancies in enzyme inhibition (e.g., IC50_{50} values) may arise from:

  • Buffer composition : Phosphate vs. Tris buffers alter protonation states of the hydroxy group, affecting binding kinetics .
  • Assay interference : The methoxyphenyl moiety may autofluoresce in fluorogenic assays; validate results via orthogonal methods like radiometric assays .

Q. What computational methods predict the compound’s reactivity and stability?

  • DFT calculations : Model transition states for hydroxyl group oxidation or methoxy demethylation pathways using software like Gaussian or ORCA .
  • Molecular dynamics (MD) : Simulate solvation effects in aqueous vs. DMSO environments to guide solvent selection for reactions .

Q. What strategies elucidate the compound’s mechanism in modulating biological pathways?

  • Isotopic labeling : Incorporate 15^{15}N at the amino group to track metabolic incorporation via LC-MS/MS .
  • Knockout models : Use CRISPR-edited cell lines lacking target enzymes (e.g., tyrosine hydroxylase) to isolate the compound’s effects .

Q. How is purity assessed for this compound in pharmacological studies?

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
  • Elemental analysis : Confirms absence of heavy metal residues (e.g., Pd from catalytic steps) that may confound in vitro toxicity results .

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